
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentane carboxylic acid, featuring a 5-chloro-2-fluorophenyl group attached to the cyclopentane ring.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzene and cyclopentanone.
Grignard Reaction: The 5-chloro-2-fluorobenzene undergoes a Grignard reaction with cyclopentanone to form the intermediate 1-(5-chloro-2-fluorophenyl)cyclopentanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like chromium trioxide to yield 1-(5-chloro-2-fluorophenyl)cyclopentanone.
Carboxylation: Finally, the cyclopentanone derivative undergoes carboxylation using carbon dioxide in the presence of a base to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using reagents like chlorine, nitric acid, or sulfuric acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Applications De Recherche Scientifique
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring allows it to bind to active sites, potentially inhibiting or modulating the activity of enzymes involved in inflammatory pathways. This interaction can lead to reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
1-(5-Bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid:
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12ClFO2 |
|---|---|
Poids moléculaire |
242.67 g/mol |
Nom IUPAC |
1-(5-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Clé InChI |
BFXVUILTINTHLC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=CC(=C2)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


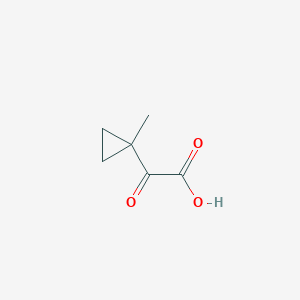

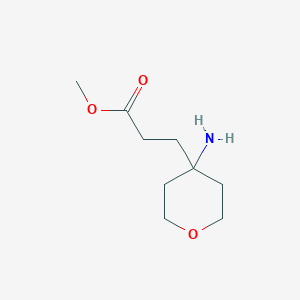
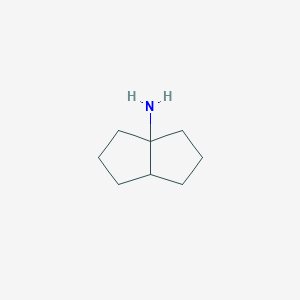
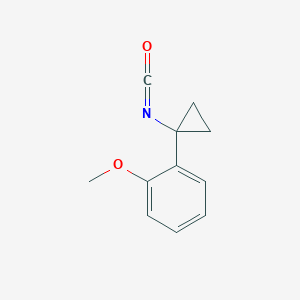

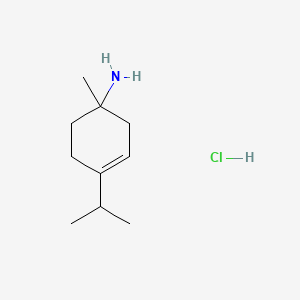
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
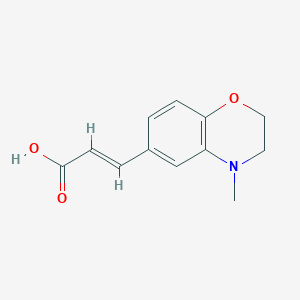

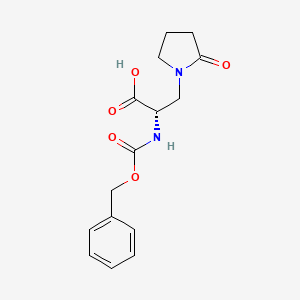
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)


